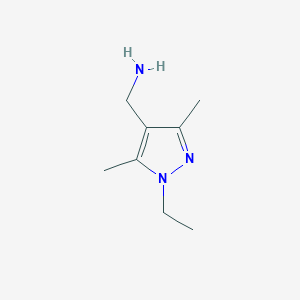

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

CAS No.: 936940-14-6

Cat. No.: VC2457731

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936940-14-6 |

|---|---|

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | (1-ethyl-3,5-dimethylpyrazol-4-yl)methanamine |

| Standard InChI | InChI=1S/C8H15N3/c1-4-11-7(3)8(5-9)6(2)10-11/h4-5,9H2,1-3H3 |

| Standard InChI Key | YTTHMHICPSKVKX-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C)CN)C |

| Canonical SMILES | CCN1C(=C(C(=N1)C)CN)C |

Introduction

Structural Characteristics and Chemical Properties

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a pyrazole derivative with molecular formula C₈H₁₅N₃ and molecular weight of 153.22 g/mol. It is identified by CAS number 936940-14-6 and features a pyrazole ring substituted with ethyl and dimethyl groups, with a methylamine moiety attached at position 4. The compound belongs to a broader class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

The structural composition includes specific functional elements that contribute to its chemical behavior:

-

The pyrazole core provides stability and serves as a scaffold for substitutions

-

The ethyl group at position 1 enhances lipophilicity

-

Methyl groups at positions 3 and 5 influence electronic distribution

-

The methylamine group at position 4 introduces basicity and hydrogen bonding capability

Physical and Chemical Properties

The compound exhibits several key physical and chemical characteristics:

The presence of the methylamine group confers basic properties, allowing for salt formation with acids. This characteristic is evidenced by the dihydrochloride derivatives described in related compounds.

Comparative Analysis with Structural Analogs

Understanding the relationship between (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine and its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Structural Comparison with Related Compounds

The following table compares the target compound with structurally related pyrazole derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Variations | Reference |

|---|---|---|---|---|

| (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine | C₈H₁₅N₃ | 153.22 | Base compound | |

| (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride | C₉H₁₉Cl₂N₃ | 240.17 | N-methylated derivative, dihydrochloride salt | |

| 1-Ethyl-3,5-dimethyl-1H-pyrazole | C₇H₁₂N₂ | 124.18 | Lacks methylamine group | |

| 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine | C₁₀H₁₉N₃ | 181.28 | Contains ethyl linker between pyrazole and amine | |

| 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | C₇H₁₁ClN₂O₂S | N/A | Sulfonyl chloride instead of methylamine |

Synthesis Methodologies

The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic synthesis techniques designed to construct the heterocyclic core and introduce the appropriate substituents.

Industrial Production Methods

For larger-scale synthesis, continuous flow chemistry techniques offer significant advantages:

-

Enhanced reaction control and reproducibility

-

Improved heat transfer and temperature management

-

Higher yields through optimized reaction parameters

-

Reduced waste generation and solvent consumption

The industrial production typically employs automated systems to ensure consistent quality and minimize contamination risks during multi-step synthesis processes.

Biological Activities and Pharmacological Properties

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine belongs to a class of compounds with established biological activities, making it a compound of interest in pharmacological research.

| Therapeutic Activity | Mechanism | Related Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | Pyrazole derivatives show promising activity in modulating inflammatory responses |

| Analgesic | Interaction with pain signaling pathways | Related compounds demonstrate pain-relieving properties in preclinical models |

| Antimicrobial | Disruption of microbial cell processes | Pyrazole scaffolds show activity against various bacterial and fungal strains |

| Anticancer | Modulation of cellular signaling pathways | Research suggests potential in inhibiting cancer cell proliferation |

Mechanism of Action

The biological activities of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine and similar compounds are attributed to their ability to interact with specific molecular targets:

-

Enzyme Inhibition: The compound may bind to the active sites of key enzymes involved in disease pathways

-

Receptor Interactions: Structural features enable binding to specific receptors, modulating signaling cascades

-

Cellular Pathway Modulation: Interference with cellular signaling can lead to therapeutic effects against inflammation or abnormal cell growth

These interactions are facilitated by the compound's structural characteristics, particularly the pyrazole ring which provides a rigid scaffold for precise spatial arrangement of functional groups.

Research Applications

The unique structural and chemical properties of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine make it valuable for various research applications.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves multiple functions:

-

Intermediates in Drug Synthesis: Acts as a building block for more complex bioactive molecules

-

Pharmacophore Development: The pyrazole scaffold is incorporated into drug design due to its favorable binding properties

-

Structure-Activity Relationship Studies: Modifications to the base structure allow researchers to investigate how structural changes affect biological activity

Chemical Research Applications

Beyond medicinal chemistry, the compound finds utility in:

-

Synthetic Methodology Development: Serves as a model substrate for testing new reactions and catalysts

-

Materials Science: Pyrazole derivatives contribute to the development of functional materials with specific properties

-

Analytical Standards: Used as reference materials in chemical analysis and quality control

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume